3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is a complex organic compound characterized by its quinazolinone structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound is a derivative of quinazolinone, a class of heterocyclic compounds known for their pharmacological potential, including antimicrobial and anticancer properties. The molecular formula of this compound is C19H18N2O4, and it is cataloged under the Chemical Abstracts Service Registry Number 2435437 .
Quinazolinones, including 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid, are often synthesized from anthranilic acid and its derivatives. This compound falls under the category of heterocyclic compounds and is classified as a quinazolinone derivative. The synthesis and study of such compounds have gained traction due to their potential applications in drug development .
The synthesis of 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves multi-step procedures. A common approach includes:
The process may involve techniques such as refluxing in ethanol or using specific catalysts to facilitate reactions, ensuring high yields and purity of the final product.
The molecular structure of 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid includes:
The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential interactions with biological targets .
Quinazolinones can undergo various chemical reactions that modify their structure:
Each reaction pathway can yield different derivatives with unique biological activities.
The mechanism of action for 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid depends on its specific substituents:
Research indicates that the precise mechanism often requires further elucidation through biochemical assays .
The physical properties of 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid include:
Chemical properties include:
Quantitative analyses such as melting point determination, solubility tests, and spectral analysis (IR, NMR) are essential for characterizing this compound .
The applications of 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid extend into several scientific fields:
Research continues to explore the full spectrum of biological activities associated with this compound, contributing to advancements in pharmacology and therapeutic development .
Quinazolinone derivatives represent a privileged scaffold in modern drug discovery, characterized by a fused bicyclic structure that combines aromatic and heterocyclic properties. This molecular architecture enables versatile interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects. The specific compound 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid exemplifies strategic advances in quinazolinone chemistry, integrating a 4-ethoxyphenyl moiety at the N3-position and a propanoic acid chain at the C2-position. Such structural modifications enhance target affinity and modulate physicochemical properties, positioning this derivative within a growing class of hybrid molecules designed for enhanced bioactivity and selectivity.
The evolution of quinazolinone therapeutics began with natural alkaloids like febrifugine, but focused synthetic efforts on 3-substituted variants emerged in the late 20th century. Early work exploited the ambident nucleophilic character of the quinazolinone core, where the N1 versus N3 alkylation selectivity was governed by Pearson’s Hard-Soft Acid-Base theory. Soft electrophiles (e.g., alkyl halides) favored N3-alkylation due to the softer nitrogen character, while hard electrophiles preferred oxygen attachment [1]. This regioselectivity proved critical for designing biologically active molecules, as N3-substitution often enhanced receptor binding.
The introduction of propanoic acid chains at C2 began with Michael addition reactions between quinazolinones and acrylic acid derivatives. Key synthetic milestones include:
Table 1: Evolution of Synthetic Methods for 3-Substituted Quinazolin-4(3H)-ones
Synthetic Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Classical Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C, 10–24 h | 70–88 | Broad substrate scope |
Michael Addition | Acrylic acid, K₂CO₃, DMF, 100°C, 10 h | 81–88 | Direct C2-alkylation |
Microwave Cyclization | Pinane, 300 W, 110–180°C, 10–15 min | 85–99 | Reduced reaction time, green solvent |
DCC Coupling | Dicyclohexylcarbodiimide, RT, 12 h | 65–77 | Amide bond formation under mild conditions |
The structural impact of the propanoic acid chain was substantiated by nuclear magnetic resonance spectroscopy, where characteristic signals emerged:
The 4-ethoxyphenyl group at N3 confers distinct pharmacological advantages by balancing electronic, steric, and solubility properties. The ethoxy (–OCH₂CH₃) moiety combines moderate hydrophobicity (logP ~1.1) with hydrogen-bond acceptor capacity, facilitating membrane penetration while maintaining target engagement. This modification emerged from structure-activity relationship studies showing that:
Biological evaluations underscore the 4-ethoxyphenyl’s role in enhancing potency:
Table 2: Biological Activities of 4-Ethoxyphenyl Quinazolinone Derivatives
Biological Target | Activity Profile | Mechanistic Insights |
---|---|---|
Epidermal Growth Factor Receptor (EGFR) | IC₅₀ = 16.89 nM; 97% inhibition at 1 μM | H-bonding with Met769; hydrophobic pocket occupation |
PI3Kα Isoform | Selectivity ratio >15 vs. PI3Kγ | Disruption of ATP-binding site via C2 propanoic acid tether |
MCF-7 Cell Proliferation | IC₅₀ = 1.32 μM (vs. 1.21 μM for doxorubicin) | Dual EGFR/PI3K inhibition; caspase-3 activation |
The propanoic acid linker further enables conjugation with amino acids or peptides, leveraging "molecular hybridization" to enhance target specificity. This approach merges the quinazolinone’s kinase inhibitory effects with the biocompatibility of peptide motifs, addressing limitations of both small molecules and biologics [4]. For instance, coupling to cationic peptides may improve tissue penetration, while conjugation with tumor-homing sequences could enable selective drug delivery. Such innovations position 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid as a versatile scaffold for next-generation targeted therapies.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: